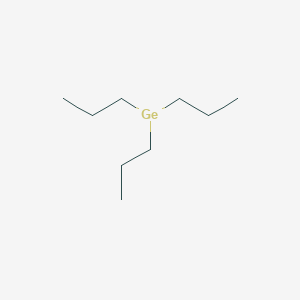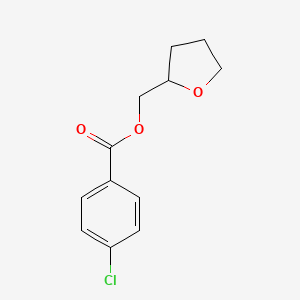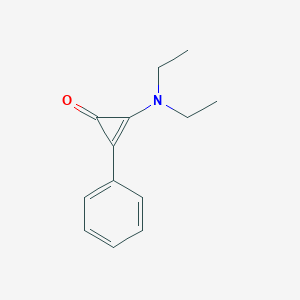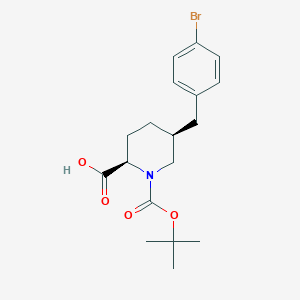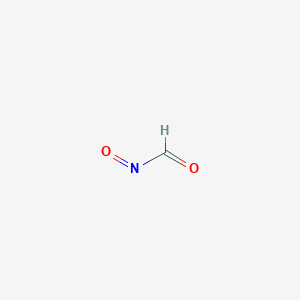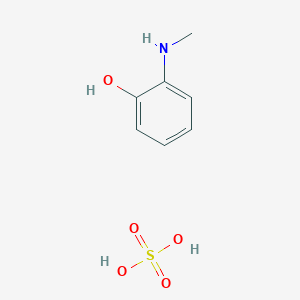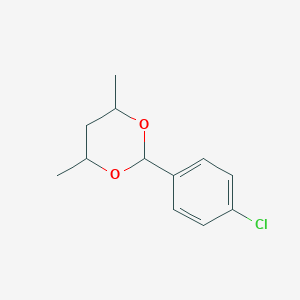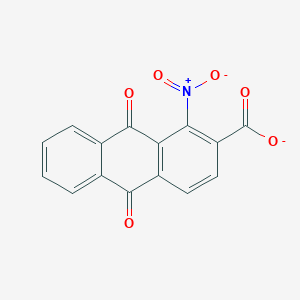
1H-Pyrrole-2-carboxaldehyde, 5,5'-methylenebis[3-ethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-]: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes two pyrrole rings connected by a methylene bridge, with additional ethyl and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] typically involves multi-step organic reactions. One common method is the condensation of pyrrole-2-carboxaldehyde with formaldehyde in the presence of a base, followed by alkylation with ethyl and methyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques, such as chromatography, are used to isolate and refine the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA, leading to modifications that affect gene expression. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxaldehyde: A simpler analog without the methylene bridge and additional substituents.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: Contains a single methyl group on the pyrrole ring.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: Features an ethyl group on the nitrogen atom of the pyrrole ring.
Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 5,5’-methylenebis[3-ethyl-4-methyl-] is unique due to its bis-pyrrole structure connected by a methylene bridge and the presence of both ethyl and methyl substituents. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4758-81-0 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
3-ethyl-5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C17H22N2O2/c1-5-12-10(3)14(18-16(12)8-20)7-15-11(4)13(6-2)17(9-21)19-15/h8-9,18-19H,5-7H2,1-4H3 |
Clé InChI |
MZZONQQGQVBCDY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C=O)CC)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)

